[(E)-4-phenylbut-3-en-2-yl]urea
Overview
Description
[(E)-4-phenylbut-3-en-2-yl]urea is an organic compound characterized by the presence of a phenyl group attached to a butenyl chain, which is further connected to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-4-phenylbut-3-en-2-yl]urea typically involves the reaction of an appropriate amine with an isocyanate. One common method is the nucleophilic addition of amines to potassium isocyanate in water, which is a mild and efficient process . This reaction can be carried out without the need for organic co-solvents, making it environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic addition reactions. The process is designed to be scalable and can be performed under mild conditions, ensuring high yields and chemical purity .
Chemical Reactions Analysis
Types of Reactions
[(E)-4-phenylbut-3-en-2-yl]urea can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, which can lead to the formation of different products.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly change the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
[(E)-4-phenylbut-3-en-2-yl]urea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: It may serve as a probe or inhibitor in biochemical studies, particularly in enzyme research.
Industry: It can be used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of [(E)-4-phenylbut-3-en-2-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiourea: Structurally similar to urea but contains a sulfur atom instead of an oxygen atom.
Hydroxyurea: Contains a hydroxyl group and is used in medicinal chemistry for its antineoplastic properties.
Uniqueness
[(E)-4-phenylbut-3-en-2-yl]urea is unique due to its specific structural features, such as the phenyl and butenyl groups, which confer distinct chemical and biological properties. These features make it suitable for specialized applications in various fields .
Properties
IUPAC Name |
[(E)-4-phenylbut-3-en-2-yl]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-9(13-11(12)14)7-8-10-5-3-2-4-6-10/h2-9H,1H3,(H3,12,13,14)/b8-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOJOGVCRSGDRQ-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC1=CC=CC=C1)NC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C=C/C1=CC=CC=C1)NC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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